N-(sec-butyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality N-(sec-butyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(sec-butyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Chirality
Research on enantiomeric couples of potential A3 adenosine receptor antagonists highlights the significance of chiral separation and absolute configuration assignment in the development of pharmaceutical compounds. Techniques like HPLC chiral resolution and a combination of chiroptical spectroscopies are crucial for understanding the pharmacological potential of heterocyclic compounds (D. Rossi et al., 2016).
Antimicrobial Activity
The antimicrobial potential of new heterocycles incorporating various moieties, including antipyrine, showcases the relevance of structural diversity in combating microbial resistance. Compounds synthesized from key intermediates demonstrate significant antimicrobial activities, underscoring the importance of these compounds in developing new therapeutic agents (S. Bondock et al., 2008).
Crystal Structure Analysis
Understanding the crystal structure of heterocyclic acetamides provides insights into their conformational dynamics and intermolecular interactions, which are critical for drug design and material science applications. Studies revealing the folded conformation of such compounds through intramolecular hydrogen bonding highlight the complexity of molecular design (S. Subasri et al., 2016).
Polymorphism in Pharmaceutical Compounds
Research on the polymorphism of active pharmaceutical ingredients, such as the conversion of hydrates to anhydrous forms, emphasizes the importance of physical form in drug stability, solubility, and bioavailability. Such studies are crucial for optimizing pharmaceutical formulations and ensuring therapeutic efficacy (Rositza I. Petrova et al., 2009).
Dual Inhibitors for Cancer Therapy
The synthesis and evaluation of compounds as dual inhibitors of key enzymes in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), represent a promising avenue for antitumor drug development. Such compounds offer a strategy for targeting multiple pathways simultaneously, potentially leading to more effective cancer treatments (A. Gangjee et al., 2005).
Propiedades
IUPAC Name |
N-butan-2-yl-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-3-13(2)23-17(26)12-28-21-24-18-16(14-7-5-4-6-8-14)11-22-19(18)20(27)25(21)15-9-10-15/h4-8,11,13,15,22H,3,9-10,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRFJWWYYAFBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=C(C(=O)N1C3CC3)NC=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.